Quisqualamine

Neuronal excitability Electrophysiology Receptor pharmacology

Quisqualamine is the α-decarboxylated analogue of quisqualic acid, possessing a heterocyclic oxadiazolidine-dione core. It is structurally related to the neurotransmitters glutamate and GABA.

Molecular Formula C4H7N3O3
Molecular Weight 145.12 g/mol
CAS No. 68373-11-5
Cat. No. B1226502
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameQuisqualamine
CAS68373-11-5
Synonymsquisqualamine
Molecular FormulaC4H7N3O3
Molecular Weight145.12 g/mol
Structural Identifiers
SMILESC(CN1C(=O)NC(=O)O1)N
InChIInChI=1S/C4H7N3O3/c5-1-2-7-3(8)6-4(9)10-7/h1-2,5H2,(H,6,8,9)
InChIKeyLIPCXBVXQUFCSC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Quisqualamine (CAS 68373-11-5): Pharmacological Identity and Baseline Characteristics for Scientific Procurement


Quisqualamine is the α-decarboxylated analogue of quisqualic acid, possessing a heterocyclic oxadiazolidine-dione core [1]. It is structurally related to the neurotransmitters glutamate and GABA. Unlike its excitatory precursor quisqualic acid, quisqualamine exhibits central depressant and neuroprotective properties, acting predominantly as an agonist of the GABAA receptor [2]. Its molecular weight is 145.12 g/mol, with the molecular formula C4H7N3O3.

Receptor Pharmacology
Selective GABAA receptor agonism for inhibitory neurotransmission studies
Functional Probe
α-decarboxylated analog for excitatory-to-inhibitory functional inversion research
Synaptic Modeling
Reported presynaptic activity profile supports presynaptic GABAA mechanism studies

Quisqualamine Versus In-Class Alternatives: Why Generic Substitution Fails for Neuroscience Research


Quisqualamine cannot be substituted with its direct analog quisqualic acid due to a functional inversion from excitatory to inhibitory activity [1]. Quisqualamine acts as a GABAA agonist, whereas quisqualic acid is a potent excitatory amino acid agonist and neurotoxin [2]. Furthermore, substitution with other GABAA agonists like muscimol may overlook quisqualamine's unique interaction with glycine receptors and its insensitivity to certain glutamate receptor antagonists, which could confound experimental outcomes in complex neural circuits [3].

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Quisqualic Acid Inversion
Direct analog exhibits excitatory neurotoxin profile; functional activity may invert from inhibitory to excitatory, preventing interchangeability.
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Generic GABAA Agonist Mismatch
Other GABAA agonists may overlook unique glycine receptor interactions and glutamate antagonist insensitivity, potentially confounding circuit-level experiments.
!
Chain-Length Analog Potency
Homoquisqualamine shows higher relative potency; receptor occupancy profiles may shift, altering assay-response interpretation if substituted.

Quantitative Differentiators of Quisqualamine: Head-to-Head Comparisons Against Quisqualic Acid and Homoquisqualamine


Functional Inversion: Quisqualamine Depresses vs. Quisqualic Acid Excites Neuronal Activity

In a direct functional comparison using spinal cord preparations, quisqualamine (1 mM) predictably depressed electrical activity in frog and rat neurons, whereas quisqualic acid acts as a potent excitatory amino acid, with an excitatory potency at least two orders of magnitude greater than L-glutamate [REFS-1, REFS-2].

Functional Inversion vs. Quisqualic Acid
Head-to-head
Quisqualamine depressed activity at 1 mM; Quisqualic acid excited neurons with potency ≥100-fold higher than L-glutamate
Defines inhibitory vs. excitatory modulation selection
Frog/rat spinal cord models; qualitative inversion confirmed
Neuronal excitability Electrophysiology Receptor pharmacology

Potency Comparison: Homoquisqualamine is 2-Fold More Potent than Quisqualamine at GABAA Receptors

In a side-by-side comparison on hemisected rat spinal cord, homoquisqualamine (HOMOQUAM), which contains an additional methylene group in its side chain, exhibited a twofold increase in potency relative to quisqualamine (QUAM) in inducing depolarizations, with both compounds showing dose-dependent effects [1].

Relative Potency vs. Homoquisqualamine
Head-to-head
2-fold lower potency relative to homoquisqualamine in depolarization assays
Establishes baseline potency for receptor occupancy studies
Rat hemisected spinal cord, TTX medium
GABA receptor Structure-activity relationship CNS depressants

Presynaptic vs. Postsynaptic Activity: Quisqualamine Shows More Marked Presynaptic Effects

In vitro studies on frog and rat spinal cord demonstrate that quisqualamine's presynaptic actions, evidenced by a prolonged depolarization of primary afferent terminals, were more marked than its postsynaptic effects [1].

Presynaptic vs. Postsynaptic Profile
Cross-study
Presynaptic actions reported as more marked than postsynaptic effects
Supports presynaptic GABAA receptor function studies
Frog/rat spinal cord in vitro; prolonged afferent depolarization
Synaptic transmission GABAergic inhibition Presynaptic modulation

Antagonist Profile: Quisqualamine is Insensitive to NMDA and AMPA/Kainate Blockers, Sensitive to GABAA Antagonists

Quisqualamine's depressant actions were unaffected by the NMDA receptor blockers Mg2+ and DL-AP5, or by the AMPA/kainate antagonist CNQX, but were completely blocked by GABAA receptor antagonists bicuculline and picrotoxin [1].

Antagonist Sensitivity Profile
Cross-study
Insensitive to NMDA/AMPA blockers; blocked by bicuculline and picrotoxin
Ensures clean GABAA-specific attribution in complex preparations
Hemisected spinal cord; exclusive GABAA antagonist sensitivity
Receptor specificity Pharmacological profiling Antagonist sensitivity

Precision Application Scenarios for Quisqualamine in Neuroscience and Receptor Pharmacology


Investigating Presynaptic GABAA Receptor Function

Quisqualamine's more pronounced presynaptic effects make it a valuable tool for dissecting presynaptic inhibition mechanisms in spinal and supraspinal circuits. Its selective GABAA agonism, devoid of ionotropic glutamate receptor interference, allows for unambiguous interpretation of presynaptic modulation [1].

Comparative Studies of Excitatory vs. Inhibitory Amino Acid Derivatives

As the α-decarboxylated derivative of quisqualic acid, quisqualamine enables direct head-to-head studies of how a single chemical modification inverts function from excitatory to inhibitory. This is critical for structure-activity relationship (SAR) analyses of CNS-active amino acid analogs [1].

Validation of GABAA Receptor Specificity in Complex Neural Preparations

Quisqualamine's insensitivity to NMDA and AMPA/kainate antagonists, combined with its susceptibility to bicuculline and picrotoxin, makes it an ideal reference compound for confirming GABAA receptor involvement in electrophysiological or behavioral experiments [2].

Application
Selection Property
Validation Focus
Presynaptic GABAA Receptor Studies
Reported presynaptic activity profile
Presynaptic inhibition endpoint review
Excitatory vs. Inhibitory SAR Analysis
Functional inversion from excitatory precursor
Model-response interpretation for amino acid derivatives
GABAA Specificity Validation
Insensitivity to ionotropic glutamate antagonists
Receptor-specific attribution in electrophysiology assays

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